1-((4-Bromophenyl)sulfonyl)azetidine
Overview
Description
1-((4-Bromophenyl)sulfonyl)azetidine is a chemical compound with the molecular formula C9H10BrNO2S It is characterized by the presence of a bromophenyl group attached to a sulfonyl azetidine ring
Preparation Methods
The synthesis of 1-((4-Bromophenyl)sulfonyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzenesulfonyl chloride and azetidine.
Reaction Conditions: The reaction between 4-bromobenzenesulfonyl chloride and azetidine is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction is typically conducted at room temperature.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-((4-Bromophenyl)sulfonyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to different derivatives.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear compounds.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Bromophenyl)sulfonyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-((4-Bromophenyl)sulfonyl)azetidine can be compared with other sulfonyl azetidines and bromophenyl derivatives:
1-((4-Chlorophenyl)sulfonyl)azetidine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-((4-Methylphenyl)sulfonyl)azetidine: Contains a methyl group instead of bromine, leading to different chemical properties and applications.
1-((4-Nitrophenyl)sulfonyl)azetidine: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of the bromophenyl and sulfonyl azetidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-2-4-9(5-3-8)14(12,13)11-6-1-7-11/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIDQNAFUFFXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428429 | |
Record name | 1-(4-Bromobenzene-1-sulfonyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530081-57-3 | |
Record name | 1-(4-Bromobenzene-1-sulfonyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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